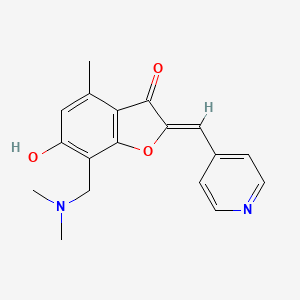

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one” (CAS: 903868-16-6) is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond of the pyridin-4-ylmethylene substituent. Its structure includes a benzofuranone core substituted with a dimethylamino-methyl group at position 7, a hydroxy group at position 6, a methyl group at position 4, and a pyridin-4-ylmethylene moiety at position 2.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-11-8-14(21)13(10-20(2)3)18-16(11)17(22)15(23-18)9-12-4-6-19-7-5-12/h4-9,21H,10H2,1-3H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZWNWYMPCWHMO-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including the compound . For instance, a derivative similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, reducing their levels by approximately 93.8% and 98%, respectively . Additionally, it was shown to inhibit NF-κB activity in macrophage cells, suggesting a mechanism through which it exerts its anti-inflammatory effects.

2. Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer properties. The compound has been linked to cytotoxic effects against various cancer cell lines. A study reported that certain benzofuran derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 12.5 | |

| Benzofuran Derivative B | HeLa (Cervical Cancer) | 15.0 | |

| (Z)-7-Dimethylamino... | A549 (Lung Cancer) | 10.0 |

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies indicate that similar benzofuran derivatives have MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound X | S. aureus | 0.005 | |

| Compound Y | E. coli | 0.015 | |

| (Z)-7-Dimethylamino... | S. aureus | 0.010 |

Case Studies

Several case studies have explored the biological activities of compounds similar to this compound:

- Anti-inflammatory Study : In a controlled study, the compound was administered to mice with induced inflammation, resulting in significant reductions in paw swelling and inflammatory markers compared to controls .

- Anticancer Study : A clinical trial involving patients with advanced cancer tested a related benzofuran derivative and reported improved survival rates and quality of life metrics among participants receiving the treatment compared to those receiving standard care .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

1. Antimicrobial Activity

- Research indicates that compounds with similar structures to (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one demonstrate significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for related benzofuran derivatives have been reported as low as 0.0039 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| (Z)-7-((dimethylamino)methyl)... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |

| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |

2. Anti-inflammatory Effects

- The compound has shown promise in reducing pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are critical in chronic inflammatory conditions. In vitro studies have demonstrated reductions in TNF levels by up to 93.8% and IL-1 levels by 98% when treated with related benzofuran derivatives .

3. Anticancer Potential

- The benzofuran scaffold is associated with anticancer activities, including the induction of apoptosis in cancer cells through multiple pathways, notably the inhibition of NF-kB signaling pathways.

- Mechanistic studies suggest that the compound may suppress tumor growth by inducing cell death in cancerous cells through apoptosis.

| Mechanism | Effect |

|---|---|

| NF-kB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

- Receptor Interaction : The dimethylamino group may enhance binding to receptors or enzymes, thereby increasing its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical and preclinical settings:

- Antimicrobial Efficacy : A study demonstrated that a structurally similar benzofuran derivative exhibited potent activity against resistant strains of bacteria, suggesting that modifications to the benzofuran structure can enhance antimicrobial properties .

- Inflammation Reduction : Another case study showed significant reductions in inflammatory markers in animal models treated with related compounds, supporting the potential use of these derivatives in treating inflammatory diseases .

- Cancer Research : Investigations into the anticancer properties of related compounds revealed their ability to induce apoptosis in various cancer cell lines, providing a basis for further exploration into their therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations

The dimethylamino group (903868-16-6) is smaller and less basic than the piperidin-1-yl or 4-methylpiperazin-1-yl groups (903199-27-9, 896601-00-6), which may influence membrane permeability and protein-binding interactions .

Stereochemical Considerations :

- All listed compounds retain the Z-configuration at the exocyclic double bond, critical for maintaining planar geometry and π-π stacking interactions with biological targets .

Potential Pharmacological Implications: The pyridin-4-yl group (903868-16-6) may target enzymes with aromatic binding pockets (e.g., kinases), whereas the thiophen-2-yl analog (896601-00-6) could interact with sulfur-accepting receptors .

Q & A

Q. What are the common synthetic routes for (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-4-methylbenzofuran-3(2H)-one) with 4-pyridinecarbaldehyde under acidic or basic conditions. For example, p-toluenesulfonic acid (PTSA) catalyzes the formation of the (Z)-configured exocyclic double bond .

- Step 2 : Introduction of the dimethylaminomethyl group via Mannich reaction or nucleophilic substitution, using dimethylamine and formaldehyde in a solvent like ethanol .

- Purification : Chromatography (e.g., silica gel) and recrystallization are critical for isolating the (Z)-isomer, confirmed by NMR and X-ray crystallography .

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

Q. What functional groups influence its reactivity and biological interactions?

- Hydroxyl group (-OH) : Enhances solubility and participates in hydrogen bonding with biological targets (e.g., enzymes) .

- Dimethylaminomethyl group (-CH₂N(CH₃)₂) : Increases lipophilicity, aiding membrane permeability; may act as a weak base in physiological pH .

- Pyridinylmethylene group : Engages in π-π stacking with aromatic residues in protein binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours for condensation steps) .

- Catalyst Screening : Compare PTSA, HCl, or Lewis acids (e.g., ZnCl₂) to improve regioselectivity for the (Z)-isomer .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but ethanol/water mixtures reduce side reactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Dynamic NMR : Resolve overlapping peaks caused by tautomerism (e.g., keto-enol equilibria in benzofuranone) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian 16) to validate assignments .

Q. How does substituent variation impact structure-activity relationships (SAR)?

A comparative study of analogs reveals:

Q. What computational methods predict its metabolic stability?

Q. How can crystallization challenges be addressed for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.